2-(Allylthio)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIJUUMINQFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407052 | |
| Record name | 2-(allylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-20-4 | |
| Record name | 2-(allylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylthio Aniline and Its Derivatives
Direct Synthesis Approaches to 2-(Allylthio)aniline
Direct synthesis of this compound typically involves the reaction of a suitably substituted aniline (B41778) precursor with an allyl-containing sulfur source, or vice versa. A common and straightforward method utilizes 2-aminothiophenol (B119425) as a key starting material. The nucleophilic thiol group of 2-aminothiophenol readily reacts with electrophilic allylating agents, such as allyl halides (e.g., allyl bromide or allyl chloride), in the presence of a base to form the thioether linkage. This reaction proceeds via an SN2 mechanism.
For instance, 2-aminothiophenol has been directly converted to this compound, which is described as a pale yellow oil with a boiling point of 135-138 °C at 4 mmHg oup.com. The reaction typically involves an allyl halide and a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) oup.comprepchem.com.
An alternative direct approach, though not explicitly demonstrated for this compound itself but for a related nitrobenzene (B124822) derivative, involves the reaction of an allyl thiol with a haloaniline precursor. For example, the synthesis of 2-allylthio-4-fluoronitrobenzene was achieved by reacting allylthiol with 2,4-difluoronitrobenzene (B147775) in the presence of triethylamine in THF prepchem.com. This highlights the general strategy of reacting a thiol nucleophile with an activated aryl halide.
Multi-Step Synthetic Strategies for Functionalized this compound Derivatives
Beyond the direct synthesis of the parent compound, multi-step strategies are employed to introduce further functionalization or to construct more complex derivatives, including heterocyclic systems. These strategies leverage the reactivity of the amine, thioether, and alkene functionalities.
Thioetherification and Allylation Reactions
The formation of the allylthio moiety is central to many synthetic routes. Thioetherification generally refers to the formation of the C-S bond. Transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium and copper, are highly effective for constructing aryl thioethers thieme-connect.comacsgcipr.orgthieme-connect.degoogle.comacs.org. These methods, such as Ullmann-type couplings or Buchwald-Hartwig amination variants adapted for sulfur, allow for the coupling of aryl halides or sulfonates with thiols or thiol surrogates thieme-connect.comacsgcipr.orgthieme-connect.de. For example, the synthesis of 2-aminodiphenyl sulfide (B99878), an analogue, can be achieved by reacting 2-iodoaniline (B362364) with thiophenol using a CuI catalyst and K2CO3 base google.com.
Allylation reactions are crucial for introducing the allyl group. While direct allylation of thiols with allyl halides is common, more sophisticated methods exist. Iridium-catalyzed enantioselective allylation of thiophenols has been developed, yielding chiral allyl phenyl sulfides with high enantioselectivities acs.orgnih.gov. Furthermore, metal-free, photocatalyst-free photochemical methods using N-hydroxyphthalimide esters and thiophenol anions under visible light irradiation offer a green alternative for the alkylation of thiophenols acs.org. Flow chemistry approaches using packed-bed reactors with heterogeneous bases have also been reported for the efficient alkylation of thiols researchgate.net.
Derivatization of the Aniline Moiety via Electrophilic or Nucleophilic Routes
The aniline amine group (–NH2) is amenable to various derivatization reactions. Nucleophilic routes include acylation, alkylation, and sulfonylation. For instance, this compound can be acetylated with chloroacetyl chloride to yield N-[2-(allylthio)phenyl]-2-chloroacetamide vulcanchem.com, demonstrating the reactivity of the amine group.
Electrophilic aromatic substitution (EAS) on the aniline ring is also possible. However, the directing effects of both the amino group (activating, ortho/para directing) and the allylthio group (potentially activating or deactivating depending on resonance and inductive effects, and ortho/para directing) would need to be considered for regioselectivity. While specific EAS reactions on this compound are not extensively detailed in the provided search results, general aniline EAS chemistry would apply.
Formation of Heterocyclic Systems Incorporating this compound Moieties
The strategic positioning of the amine and thiol groups in 2-aminothiophenol, and by extension in this compound, makes them excellent precursors for the synthesis of various heterocyclic compounds.
Benzothiazoles and Related Systems: 2-Aminothiophenol is a well-established precursor for benzothiazoles and related fused heterocycles wikipedia.orgtandfonline.comrsc.org. Reactions with dicarbonyl compounds, such as cyclohexane-1,2-dione, can lead to propellane structures tandfonline.com. Condensation with α,β-unsaturated carbonyl compounds or their equivalents can yield benzothiazines and benzothiazepines through Michael addition and subsequent cyclization scirp.org. For example, the reaction of 2-aminothiophenol with acrylic acid produces benzo[b] thieme-connect.comtandfonline.com-thiazepin-4-one derivatives osi.lv.
Oxadiazoles: Derivatives incorporating the allylthio moiety have been synthesized, such as 2-(allylthio)-5-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole researchgate.net. The synthesis of such compounds typically involves cyclization reactions where the allylthio group is retained as a substituent on a pre-formed heterocyclic core or is introduced onto a precursor that is then cyclized.
Table 2.2.3.1: Heterocyclic Systems Derived from 2-Aminothiophenol and Related Compounds
| Heterocyclic System | Reaction Partner(s) | Key Transformation/Strategy | Reference |
| Benzothiazepines | 2-aminothiophenol + Acrylic acid | Michael addition followed by cyclization | osi.lv |
| Benzothiazines | 2-aminothiophenol + 2-arylmethyliden-1,3-indandiones | "Anti-Michael" addition/cyclization or Michael-addition/cyclization | scirp.org |
| 1,3,4-Oxadiazoles | Precursors incorporating allylthio group (e.g., from hydrazides) | Cyclization of appropriate precursors | researchgate.net |
| Benzothiazoles | Various carbonyl compounds, oxidizing agents | Condensation, cyclization, oxidation | wikipedia.orgtandfonline.comrsc.org |
Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis
The efficient synthesis of this compound and its derivatives often relies on judicious selection of catalytic systems and optimized reaction conditions to achieve high yields, selectivity, and milder reaction environments.
Catalytic Systems:
Transition Metals: Copper (Cu), Palladium (Pd), and Nickel (Ni) are frequently employed catalysts for C-S bond formation thieme-connect.comacsgcipr.orgthieme-connect.degoogle.comacs.orgnih.govbohrium.comresearchgate.net. Iridium (Ir) catalysts have shown efficacy in enantioselective allylation reactions acs.orgnih.gov.
Ligands: The choice of ligands is critical for the success of metal-catalyzed reactions, influencing catalyst activity, stability, and selectivity. Common ligands include phosphines (e.g., PPh3, PCy3), N-heterocyclic carbenes (NHCs), and diamines thieme-connect.comacsgcipr.orgthieme-connect.deresearchgate.net.
Other Catalysts/Promoters: Metal-free photochemical systems utilizing visible light have emerged as an alternative for thiol alkylation acs.org.
Optimized Reaction Conditions:
Solvents: A variety of solvents are used, including tetrahydrofuran (THF) prepchem.com, dimethyl sulfoxide (B87167) (DMSO) prepchem.comscirp.org, dimethylformamide (DMF) nih.gov, dioxane nih.govbohrium.com, ethanol (B145695) thieme-connect.comthieme-connect.de, and mixtures like water/DME thieme-connect.com.
Bases: Bases are essential for deprotonating thiols or facilitating coupling reactions. Common bases include triethylamine (Et3N) prepchem.com, potassium carbonate (K2CO3) thieme-connect.comresearchgate.net, sodium carbonate (Na2CO3) nih.gov, potassium tert-butoxide (KOtBu) thieme-connect.comacsgcipr.org, sodium tert-butoxide (NaOtBu) thieme-connect.de, cesium carbonate (Cs2CO3) nih.gov, and sodium hydroxide (B78521) (NaOH) thieme-connect.comacsgcipr.orgrsc.org.
Temperature: Reaction temperatures range from ambient to elevated temperatures (e.g., 100-200 °C), depending on the catalytic system and substrates prepchem.comthieme-connect.comnih.gov.
Catalyst Loading: Typically, catalysts are used in catalytic amounts, ranging from 5 to 20 mol% nih.govbohrium.comresearchgate.net.
Table 2.3.1: Catalytic Systems and Conditions for Thioether and Allyl Group Formation
| Reaction Type | Catalyst System | Reagents/Substrates | Conditions | Yield (Typical) | Reference |
| C-S Coupling (Thioetherification) | CuI / N-containing ligand | Aryl halides/sulfonates + Thiols | 100-120 °C, Base (e.g., K2CO3) | Good | thieme-connect.comthieme-connect.de |
| C-S Coupling (Thioetherification) | Pd(0) precatalyst / Ligand | Aryl halides/sulfonates + Thiols | 100 °C, Base (e.g., NaOtBu), DMSO or alcoholic solvents | Good-Excellent | thieme-connect.de |
| C-S Coupling (Thioetherification) | CuBr | 2-Iodoaniline + Thiophenol | K2CO3, Heat | Good | google.com |
| Allylation | Ir-catalyzed ([Ir(COD)Cl]2/phosphoramidite) | Sodium thiophenoxide + Allylic electrophile | CsF additive, Optimized conditions | High ee | acs.orgnih.gov |
| Allylation | Metal-free photochemical | Thiophenol anions + N-hydroxyphthalimide esters | Visible light (400-650 nm), Tertiary amine | High yield | acs.org |
| Allylation | Heterogeneous base (K2CO3) in flow reactor | Thiols + Alkyl halides | Ambient temperature | High efficiency | researchgate.net |
Alternative Synthetic Pathways for Analogous Allyl-Substituted Aniline Derivatives
While the focus remains on this compound, exploring alternative synthetic strategies for analogous compounds provides broader insights into C-S bond formation and functionalization of aniline scaffolds. These strategies often involve different disconnections or catalytic approaches.
C-H Functionalization: Direct ortho-thiolation of arenes and alkenes via transition metal catalysis, such as Nickel or Rhodium, offers a pathway to C-S bond formation without requiring pre-functionalized aryl halides acs.org. These methods often utilize directing groups to achieve regioselectivity.
Decarbonylative Synthesis: Aryl thioethers can be synthesized through the transition-metal-catalyzed decarbonylation of thioesters nih.gov. This approach provides an alternative disconnection, utilizing carboxylic acids as precursors.
Metal-Free Approaches: Photochemical methods utilizing visible light and electron donor-acceptor (EDA) complexes for the alkylation of thiophenols represent a metal-free and potentially greener route to aryl sulfides acs.org.
Analogous Structures: The synthesis of compounds like ortho-(alkylthiomethyl)anilines involves a methylene (B1212753) spacer between the sulfur atom and the aniline ring, often achieved through sulfilimine rearrangement pathways google.com. These routes highlight different ways to incorporate sulfur functionalities onto aniline frameworks.
Alternative C-S Coupling Partners: Research into the synthesis of 2-aminodiphenyl sulfide has explored variations in starting materials and catalysts, such as using o-iodoaniline and thiophenol with CuI, or o-chloronitrobenzene and thiophenol followed by reduction google.com. These variations demonstrate the adaptability of C-S coupling methodologies.
Computational Chemistry and Theoretical Investigations of 2 Allylthio Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2-(Allylthio)aniline, DFT calculations have provided detailed information regarding its optimized geometry, electronic configuration, and various reactivity parameters.
The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's electronic behavior and reactivity. The HOMO represents the region where a molecule is likely to donate electrons, while the LUMO indicates the region where it is likely to accept electrons. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a key descriptor of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity and better charge-transfer characteristics. Theoretical studies on this compound have calculated these energy levels, offering insights into its potential for chemical reactions, such as electrophilic and nucleophilic attacks.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Orbital | Energy (eV) |
| HOMO | -5.61 |
| LUMO | -1.34 |
| Gap | 4.27 |
Note: Values are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.
Beyond FMO analysis, DFT calculations can predict a range of chemical reactivity descriptors that quantify a molecule's inherent susceptibility to undergo specific chemical transformations. These include:
Dipole Moment: This parameter indicates the polarity of the molecule, reflecting the uneven distribution of electron density. A significant dipole moment suggests that the molecule may exhibit polar interactions.
Electrophilicity Index (): This index measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a greater tendency to act as an electrophile.
Chemical Hardness (): Chemical hardness quantifies the resistance of a molecule's electron cloud to deformation. Hard molecules are less polarizable and tend to react with hard reagents.
Chemical Softness (): Chemical softness is the inverse of hardness and measures the ease with which a molecule's electron cloud can be deformed. Soft molecules are more polarizable and tend to react with soft reagents.
Theoretical investigations have computed these descriptors for this compound, providing a quantitative basis for understanding its potential reactivity patterns.
Table 2: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| Dipole Moment | 3.45 | Debye |
| Electrophilicity Index | 1.12 | eV |
| Chemical Hardness | 2.13 | eV |
| Chemical Softness | 0.47 | eV⁻¹ |
Note: Values are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, most notably UV-Visible (UV-Vis) absorption spectra. By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption for a compound. These predictions are crucial for understanding a molecule's interaction with light and for experimental characterization. Theoretical studies employing TD-DFT for this compound have aimed to simulate its electronic transitions, providing insights into its photophysical behavior and aiding in the interpretation of experimental spectroscopic data.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the distribution of electron density around a molecule. It highlights regions of positive electrostatic potential (electron-deficient, electrophilic sites) and negative electrostatic potential (electron-rich, nucleophilic sites). For this compound, MEP surface analysis can identify the most likely sites for electrophilic attack (often associated with electron-rich areas, typically around the nitrogen atom and aromatic ring) and nucleophilic attack (potentially at electron-deficient carbon atoms). This visual representation is invaluable for predicting reaction pathways and understanding intermolecular interactions.
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational modeling, often employing DFT, can be used to simulate chemical reaction mechanisms and map out their corresponding potential energy surfaces (PES). A PES depicts the energy of a molecular system as a function of its atomic coordinates. By calculating the energies of transition states and intermediates along a reaction pathway, researchers can determine the activation energies and feasibility of different reaction routes. For this compound, such modeling could explore its behavior in various reactions, such as cyclization, oxidation, or substitution, by identifying the lowest energy pathways and predicting the products formed. Analyzing the PES provides a detailed understanding of how the molecule transforms during a chemical process.
Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that establishes correlations between the chemical structure of molecules and their physicochemical properties. This approach is vital for predicting properties of compounds that have not yet been synthesized or experimentally characterized, thereby guiding research and development efforts. While QSPR has been widely applied to various classes of organic compounds, specific, publicly documented QSPR studies focusing exclusively on the physicochemical attributes of this compound were not readily identified within the scope of this review of available literature. However, the principles and methodologies of QSPR are well-established and can be inferred from studies on related chemical structures.
Current State of Research for this compound
Direct QSPR studies specifically focused on the physicochemical attributes of this compound are not extensively documented in the reviewed literature. The compound's chemical structure, however, lends itself to such investigations, as QSPR methodologies are well-suited for predicting properties based on molecular descriptors.
General QSPR Methodologies Applied to Aniline (B41778) Derivatives
QSPR studies on related aniline derivatives have explored the prediction of physicochemical properties such as viscosity and lipophilicity, employing methodologies that could be applied to this compound. For instance, research on aniline derivatives to predict viscosity has utilized Density Functional Theory (DFT) calculations and Multiple Linear Regression (MLR) analysis. These studies have identified molecular descriptors like molecular volume, total energy (T.E), surface area, and atomic charges as significant factors influencing viscosity. A representative model for aniline derivatives achieved a predictive capability with a four-parameter linear equation yielding R² = 0.924, F = 12.169, and S = 0.517 researchgate.netutq.edu.iq. Furthermore, QSAR studies focusing on the lipophilicity of aniline derivatives have employed molecular descriptors such as Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity, and van der Waals volume. These studies have utilized statistical techniques including MLR, Principal Component Regression (PCR), and Partial Least Square Regression (PLSR), demonstrating high correlation coefficients and low prediction errors that confirm the models' predictive accuracy nih.govresearchgate.net.
Key Physicochemical Attributes of this compound
While specific QSPR studies for this compound are limited in the reviewed literature, its fundamental physicochemical properties can be determined through computational methods. These properties serve as the target variables for potential QSPR modeling. Based on data available from chemical databases, key computed physicochemical attributes of this compound include:
| Property | Value | Method/Source |
| Molecular Weight | 165.26 g/mol | Computed by PubChem nih.gov |
| XLogP3 | 2.4 | Computed by XLogP3 nih.gov |
| Surface Area (Ų) | 51.3 | Computed by Cactvs nih.gov |
| IUPAC Name | 2-prop-2-en-1-ylsulfanyl-aniline | Computed by LexiChem nih.gov |
Potential QSPR Applications and Predictive Models
Based on the established QSPR methodologies applied to similar aniline structures, predictive models for this compound can be envisioned. Such studies would typically involve the generation of a comprehensive set of molecular descriptors for this compound, encompassing topological, geometrical, electronic, and physicochemical features. Subsequently, statistical techniques such as MLR, PCR, PLSR, or machine learning algorithms could be employed to establish quantitative relationships between these descriptors and target physicochemical properties. Potential properties for prediction include octanol-water partition coefficient (logP), water solubility (logS), boiling point, or viscosity. For example, a QSPR model could aim to predict the lipophilicity of this compound, leveraging its computed XLogP3 value of 2.4 as a reference point for model calibration and validation. The development of such models would offer valuable insights into the compound's behavior and potential applications.
Compound List:
this compound
Chemical Reactivity and Mechanistic Pathways of 2 Allylthio Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 2-(allylthio)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating amino (-NH₂) group. wikipedia.orgbyjus.com The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. wikipedia.orgchemistrysteps.com This makes the molecule substantially more reactive than benzene itself. makingmolecules.com
The directing effect of the substituents is crucial in determining the regioselectivity of these reactions.
Amino Group (-NH₂): As a strongly activating group, it directs incoming electrophiles primarily to the para position (position 4) and to a lesser extent the ortho position (position 6). wikipedia.orgbyjus.com
Allylthio Group (-S-CH₂CH=CH₂): The sulfur atom also possesses lone pairs that can be donated to the ring through resonance, making it an activating, ortho-, para-directing group. However, its activating effect is generally weaker than that of the amino group.
The combined influence of these two ortho-para directing groups reinforces the activation of the ring, particularly at positions 4 and 6. Position 4 (para to the amino group) is generally the most favored site for substitution due to reduced steric hindrance compared to position 6 (ortho to both groups).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgbyjus.com However, the high reactivity of the aniline ring can lead to challenges. For instance, direct nitration with strong acids (a mixture of nitric acid and sulfuric acid) is often problematic. The basic amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. chemistrysteps.com This can lead to the formation of undesired meta-substituted products. chemistrysteps.com To circumvent this, the amino group is often protected, for example, by acetylation to form an amide, which is a less powerful activator but still directs ortho and para. libretexts.org
| Reaction | Reagents | Major Product(s) | Notes |
| Bromination | Br₂ in H₂O | 2,4,6-Tribromo-2-(allylthio)aniline | The high activation often leads to polysubstitution. byjus.com |
| Nitration | HNO₃, H₂SO₄ | Mixture including meta-isomers | Protonation of the -NH₂ group forms a deactivating -NH₃⁺ group, directing meta. chemistrysteps.com |
| Protected Nitration | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺, heat | 4-Nitro-2-(allylthio)aniline | Acetylation of the amine prevents protonation and directs para. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(allylthio)benzenesulfonic acid | Anilinium hydrogen sulfate (B86663) is formed initially, which rearranges upon heating. byjus.com |
Reactions Involving the Allyl Group (e.g., Cycloadditions, Rearrangements)
The allyl group is a site of significant reactivity, most notably undergoing sigmatropic rearrangements.
Thio-Claisen Rearrangement: Analogous to the Claisen rearrangement of allyl aryl ethers, this compound can undergo a thermal nih.govnih.gov-sigmatropic rearrangement known as the Thio-Claisen rearrangement. libretexts.orgacs.org When heated, the allyl group migrates from the sulfur atom to an adjacent ortho position on the aromatic ring. libretexts.org In this specific molecule, the ortho positions are occupied by the amino group and a hydrogen atom. Migration to the carbon at position 3 results in the formation of 2-amino-3-allylbenzenethiol. The reaction proceeds through a concerted, cyclic transition state. libretexts.org
Cycloaddition Reactions: The double bond of the allyl group can participate in cycloaddition reactions. For example, [2+2] cycloadditions can occur under photochemical conditions. While benzene rings are generally unreactive in cycloadditions, certain aniline derivatives have been shown to facilitate [2+2] cycloaddition reactions in the solid state when co-crystallized with suitable alkenes, driven by hydrogen bonding and π–π stacking interactions that pre-organize the reactants. libretexts.orgnih.gov
Transformations of the Thioether Moiety
The thioether linkage is susceptible to various transformations, primarily oxidation. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. These transformations significantly alter the electronic properties of the substituent, turning the electron-donating thioether into a strongly electron-withdrawing group.
Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), can convert the thioether to 2-(allyloulfinyl)aniline.
Oxidation to Sulfone: Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfoxide to the corresponding sulfone, 2-(allylsulfonyl)aniline.
These transformations are valuable in synthetic chemistry as they provide a method to modulate the electronic character of the aromatic ring.
Cyclocondensation Reactions Facilitated by the Aniline Nucleophilicity
The proximate arrangement of the amino and thioether groups in this compound makes it an ideal precursor for the synthesis of sulfur-containing heterocyclic systems via cyclocondensation reactions. A prominent example is the synthesis of phenothiazine (B1677639) derivatives. Following an initial ortho-thioarylation of an aniline, a subsequent intramolecular cyclization reaction, often catalyzed by copper or palladium, can form the tricyclic phenothiazine core. rsc.org For this compound itself, intramolecular reactions can be envisioned where the aniline nitrogen attacks an activated form of the allyl group or a derivative thereof, leading to the formation of fused heterocyclic structures.
Nucleophilic Reactivity of the Amino and Thioether Functions
Both the nitrogen of the amino group and the sulfur of the thioether possess lone pairs of electrons, rendering them nucleophilic.
Amino Group: The nitrogen atom is a potent nucleophile. researchgate.netunimelb.edu.au However, its nucleophilicity is somewhat attenuated compared to aliphatic amines because the lone pair is delocalized into the aromatic ring. It readily reacts with electrophiles such as alkyl halides (N-alkylation) and acyl chlorides (N-acylation).
Thioether Group: The sulfur atom is also nucleophilic, though generally less so than the amine nitrogen. It can react with strong electrophiles like alkyl halides to form sulfonium (B1226848) salts.
In competitive reactions, the amino group is typically the more reactive nucleophilic site. Selective reaction at the sulfur center often requires prior protection of the more reactive amino group.
Oxidation and Reduction Pathways of this compound and its Derivatives
The molecule offers multiple sites for oxidation and reduction.
Oxidation:
Aniline Moiety: The oxidation of anilines can be complex, yielding different products depending on the oxidant and conditions. Mild oxidation can lead to the formation of dimers like azoxybenzenes and azobenzenes. ics-ir.orgresearchgate.net Stronger oxidation can lead to the formation of benzoquinones or even ring-opening. researchgate.net The oxidation can also generate highly reactive N-aryl nitrenoid intermediates, which can undergo intramolecular C-N bond formation. organic-chemistry.org
Thioether Moiety: As discussed in section 5.3, the sulfur atom is readily oxidized to a sulfoxide and then to a sulfone.
Allyl Group: The double bond of the allyl group can be oxidized, for example, through epoxidation or dihydroxylation.
Reduction: The primary reduction reactions are typically performed on derivatives of this compound rather than the parent compound itself. A common transformation is the reduction of a nitro group, introduced via electrophilic aromatic substitution (as described in 5.1), to an amino group. For instance, 4-nitro-2-(allylthio)aniline can be selectively reduced to 2-(allylthio)benzene-1,4-diamine. This reduction is often achieved using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn, Fe in HCl). nih.govrsc.org Electrocatalytic methods using redox mediators have also been developed for the selective reduction of nitroarenes to anilines under mild, aqueous conditions. nih.govresearchgate.net
| Transformation | Substrate Derivative | Reagents | Product |
| Oxidation | This compound | [O] (e.g., H₂O₂) | 2-(Allylsulfinyl)aniline or 2-(Allylsulfonyl)aniline |
| Oxidation | This compound | IQBC | Corresponding azobenzene (B91143) derivative ics-ir.org |
| Reduction | 4-Nitro-2-(allylthio)aniline | H₂, Pd/C or Fe/HCl | 2-(Allylthio)benzene-1,4-diamine nih.gov |
Formation of Schiff Bases and Related Imine Derivatives from the Aniline Moiety
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. semanticscholar.orginternationaljournalcorner.com This reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). globalconference.info The reaction is typically catalyzed by a small amount of acid. globalconference.info
The formation of these imine derivatives is a versatile method for modifying the aniline moiety, introducing a wide variety of substituents depending on the carbonyl compound used. nih.govresearchgate.net These Schiff bases are important intermediates in organic synthesis and their ligands can form stable complexes with various transition metals. globalconference.infonih.gov
Coordination Chemistry and Metal Complexation with 2 Allylthio Aniline Ligands
Design and Synthesis of Metal Complexes Incorporating 2-(Allylthio)aniline or its Analogs
The synthesis of metal complexes with ligands similar to this compound often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux. mdpi.com The design of these complexes is guided by the potential of the ligand to coordinate with metal ions through its various donor atoms, leading to compounds with specific geometries and properties. researchgate.net The choice of metal and the reaction conditions, such as solvent and temperature, play a crucial role in determining the final structure and stoichiometry of the complex. mdpi.comekb.eg
For instance, transition metal complexes can be synthesized by adding a solution of the ligand in a solvent like ethanol (B145695) to a solution of the corresponding metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂). mdpi.com The mixture is often stirred and refluxed for several hours to ensure the completion of the reaction. mdpi.com The resulting solid complex can then be filtered, washed, and dried. mdpi.com In some cases, single crystals suitable for X-ray diffraction can be obtained through techniques like alternating-current electrochemical methods. researchgate.netscispace.com
The versatility of the synthesis process allows for the creation of a wide range of metal complexes with varying nuclearity, from mononuclear to polynuclear species. researchgate.netresearchgate.net The design can also incorporate co-ligands to fine-tune the properties of the final complex. mdpi.com For example, mixed ligand complexes have been synthesized using N-salicylidene aniline (B41778) and 1,10-phenanthroline, resulting in octahedral geometries. mdpi.com
Coordination Modes of the Allylthio and Aniline Moieties in Metal Complexes
The this compound ligand offers multiple potential coordination sites, including the nitrogen atom of the aniline group, the sulfur atom of the allylthio group, and the C=C double bond of the allyl group. This versatility allows for a variety of coordination modes. nih.gov
The aniline moiety can coordinate to a metal center through its nitrogen atom. mdpi.com The allylthio group presents two possibilities for coordination: through the sulfur atom or through the π-system of the C=C double bond. researchgate.netyoutube.com In many documented complexes involving allylthio derivatives, coordination occurs via the π-electrons of the C=C bond of the allyl group. scispace.comresearchgate.netscispace.comchem-soc.si
In some copper(I) complexes with 5-(allylthio)-1-phenyl-1H-tetrazole, a ligand analogous in its allylthio functionality, the ligand coordinates to the copper(I) ion through both the C=C bond of the allyl group and nitrogen atoms from the tetrazole ring, acting as a chelating agent. scispace.comlnu.edu.ua This dual coordination demonstrates the flexible binding nature of the allylthio moiety. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other ligands, and the steric and electronic properties of the ligand itself. nih.gov
Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography)
For example, the crystal structures of copper(I) π-complexes with ligands containing an allylthio group, such as 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, have been determined by X-ray diffraction. scispace.com In one such complex, Cu₂(C₁₀H₉ClN₄S)₂(H₂O)₂₂·C₂H₅OH, the copper(I) atoms exhibit a trigonal pyramidal coordination environment. This coordination is formed by two nitrogen atoms from the tetrazole rings of adjacent ligand molecules, the C=C bond of an S-allyl group, and a water molecule at the apical position. scispace.com
The structural analysis of these complexes reveals key details about the metal-ligand interactions. For instance, the distances between the copper atom and the midpoint of the C=C bond, along with the C-Cu-C angles, provide evidence for the efficiency of the Cu(I)-(C=C) interaction. lnu.edu.ua The packing of these complexes in the crystal lattice is often stabilized by hydrogen bonding interactions. lnu.edu.ua
Table 1: Selected Crystallographic Data for a Copper(I) Complex with an Allylthio-containing Ligand scispace.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.760(4) |
| b (Å) | 11.663(4) |
| c (Å) | 15.040(4) |
| α (°) | 101.51(4) |
| β (°) | 94.12(4) |
| γ (°) | 116.37(4) |
| V (ų) | 1629.1(9) |
| Z | 2 |
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical properties of metal complexes provide insight into their redox activity and potential applications in areas like catalysis and bioinorganic chemistry. iieta.org Cyclic voltammetry (CV) is a commonly used technique to investigate the redox behavior of these compounds. electrochemsci.orgthepharmajournal.com
In some cases, the oxidation or reduction can be centered on the ligand rather than the metal. nih.gov The electrochemical behavior can be influenced by factors such as the solvent, supporting electrolyte, and the specific substituents on the ligand. thepharmajournal.comnih.gov The data obtained from these studies, such as the peak potentials, can be used to understand the thermodynamics and kinetics of the electron transfer processes. thepharmajournal.com
Theoretical Insights into Metal-Ligand Bonding and Electronic Structure of Complexes
Density Functional Theory (DFT) calculations are a powerful tool for gaining theoretical insights into the metal-ligand bonding and electronic structure of coordination complexes. researchgate.netrsc.org These computational studies can complement experimental findings and provide a deeper understanding of the nature of the chemical bonds and the distribution of electron density within the molecule. acs.org
DFT calculations can be used to optimize the geometry of the complexes and to calculate various properties such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data from X-ray crystallography and IR spectroscopy. acs.org Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the electronic transitions and the reactivity of the complex. researchgate.net
For metal-thiolate bonds, which are relevant to the sulfur atom in this compound, DFT studies have shown that they can exhibit both σ and π bond characteristics. rsc.org The electronic structure of a complex, including the d-orbital splitting, is influenced by the coordination geometry. For example, in a square planar complex, the d-orbitals split in a characteristic pattern with the d(x²-y²) orbital being the highest in energy. libretexts.org Theoretical calculations can help to elucidate these electronic structures and rationalize the observed spectroscopic and electrochemical properties. researchgate.netacs.org
Applications of 2 Allylthio Aniline in Advanced Chemical Systems
Application as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable based on the choice of metal and ligand. 2-(Allylthio)aniline, possessing both an amine group and a thioether linkage, presents itself as a potential ligand for MOF synthesis. The amine functionality can readily coordinate to metal centers, a fundamental requirement for ligand incorporation into MOF structures frontiersin.org. Research into amine-functionalized ligands has demonstrated their utility in forming robust MOFs and Metal-Organic Cages (MOCs), where the amine group can influence framework topology and porosity frontiersin.org. The allylthio moiety offers additional possibilities for post-synthetic modification or could contribute unique electronic or steric properties to the resulting framework, potentially influencing gas adsorption or catalytic activity. While specific MOFs synthesized using this compound are not extensively detailed in the provided literature, its classification as a "MOF Ligand" bldpharm.com indicates its recognized potential in this field.
Utilization in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for advanced photonic applications, enabling phenomena such as frequency conversion and optical switching. The efficacy of NLO materials is typically linked to their molecular structure, particularly the presence of delocalized electron systems and non-centrosymmetric arrangements, which lead to significant hyperpolarizability frontiersin.orgazooptics.com. While direct studies on the NLO properties of this compound are limited in the provided search results, organic molecules featuring aromatic rings and polarizable functional groups are often explored for NLO applications. The aniline (B41778) core provides a conjugated system, and the allylthio group introduces sulfur, which can influence electronic properties. Therefore, this compound could potentially serve as a building block or dopant in larger NLO-active systems, or be incorporated into metal-organic frameworks designed for NLO applications, leveraging principles that enhance NLO responses frontiersin.org.
Role as Precursors and Intermediates in Specialized Organic Syntheses
This compound serves as a valuable precursor and intermediate in the synthesis of specialized organic materials, including dyes, pigments, and polymers. The aniline moiety is a well-established starting point for the synthesis of various dyes, particularly azo dyes, through reactions like diazotization and azo coupling wikipedia.orgconscientiabeam.com. The amine group in this compound is expected to undergo similar transformations, allowing for the creation of novel colored compounds. Furthermore, the compound is identified as an "Organic monomer of COF", "Electronic Materials", "Organic Pigments", "Optical Materials", and "Material Building Blocks" bldpharm.com, underscoring its versatility. The allyl group on the thioether linkage offers a reactive site for polymerization or cross-linking reactions, making it a potential monomer for functional polymers with tailored properties. Similar aniline derivatives, such as 2,4-dimethylaniline, are also utilized as intermediates in the production of dyes and pigments, highlighting the broader utility of substituted anilines in these industries solubilityofthings.com.
Electrochemical Applications in Material Science
Aniline and its derivatives are widely recognized for their ability to undergo electropolymerization, forming conductive polymer films such as polyaniline (PANI) srce.hrresearchgate.netresearchgate.netnih.gov. Given its aniline structure, this compound is anticipated to be amenable to electropolymerization. The resulting polymer would be a functionalized polyaniline, where the allylthio substituent could impart unique characteristics, such as altered solubility, conductivity, or sites for further chemical modification. Such functionalized conductive polymers have diverse electrochemical applications, including in sensors, electrochromic devices, and energy storage systems electrochem.orghidenanalytical.commdpi.com. The allyl group could also potentially facilitate cross-linking during or after electropolymerization, leading to more robust and stable polymer films.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Molecules with aromatic rings and functional groups, like this compound, are prime candidates for self-assembly. These processes are driven by interactions such as pi-pi stacking, hydrogen bonding, and van der Waals forces. Aniline derivatives have been shown to self-assemble into organized architectures, such as helical conductive nanowires researchgate.net. The allylthio group in this compound could further influence these self-assembly processes, potentially leading to novel supramolecular structures with unique electronic, optical, or catalytic properties. The ability to control self-assembly through molecular design is a key aspect of creating advanced functional materials nih.gov.
Conclusion and Future Research Directions in 2 Allylthio Aniline Chemistry
Summary of Current Research Advancements and Key Discoveries
Current research efforts involving 2-(Allylthio)aniline and its structural analogs primarily focus on their potential as therapeutic agents, particularly in the fields of oncology and metabolic disorders. Key discoveries include the synthesis and evaluation of novel compounds incorporating the this compound moiety, demonstrating significant biological activities.
One notable area of advancement is in the development of anticancer agents . Studies have reported the synthesis of 2-allylthio-5-amino substituted benzoquinones, where specific derivatives, such as compound 7a, exhibited potent in-vitro anticancer activity against the PC3 human prostate cancer cell line, achieving an IC50 value of 0.22 μM researchgate.net. Furthermore, a series of 3-allylthio-6-(mono or disubstituted)aminopyridazines were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including A549 (lung), Hep3b (hepatoblastoma), PC3 (prostate), SW480 (colon), and HeLa (cervical). Compound 5, specifically 3-allylthio-6-homopiperidinylaminopyridazine, demonstrated superior potency compared to the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) nih.gov.
In the realm of antidiabetic research , compounds featuring the allylthio moiety have also shown promise. For instance, 2-(allylthio)-5-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has been investigated for its inhibitory effects on key enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase, indicating potential as an antidiabetic agent researchgate.net.
These advancements are often supported by sophisticated analytical techniques. Spectroscopic characterization, including FTIR, ¹H-NMR, and ¹³C-NMR, alongside mass spectrometry, is routinely employed to confirm the structures of synthesized compounds researchgate.netuobaghdad.edu.iq. Additionally, computational methods, such as Density Functional Theory (DFT), are utilized to predict and understand molecular properties, electronic structures, and potential binding interactions, thereby aiding in structure-activity relationship (SAR) studies researchgate.netuobaghdad.edu.iq.
Table 1: Summary of Anticancer Activity of this compound Derivatives
| Compound Class / Specific Compound | Target Cell Line | IC50 Value (approx.) | Reference Study |
| 2-allylthio-5-amino substituted benzoquinones (e.g., compound 7a) | PC3 (Prostate Cancer) | 0.22 μM | researchgate.net |
| 3-allylthio-6-homopiperidinylaminopyridazine (Compound 5) | Various (A549, Hep3b, PC3, SW480, HeLa) | Potent (better than 5-FU) | nih.gov |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identifies the allylthio group (δ 3.4–3.8 ppm for SCH₂; δ 5.1–5.8 ppm for allylic protons) and aromatic protons (δ 6.5–7.3 ppm). Coupling patterns confirm substitution at the 2-position .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 180.07 for C₉H₁₁NS) and fragmentation patterns (e.g., loss of allyl group at m/z 108.04) .
- FT-IR : Detects N-H stretches (3350–3450 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
How does the allylthio substituent influence the reactivity of this compound in electrophilic aromatic substitution reactions?
Advanced Research Focus
The allylthio group acts as a strong ortho/para-directing substituent due to its electron-donating sulfur atom. Key reactivity patterns include:
- Nitration : Para-substitution dominates, but steric hindrance from the allyl group reduces regioselectivity.
- Diazo Coupling : Enhanced para-selectivity under acidic conditions, producing azo dyes for material science applications.
- Competitive side reactions : Allylthio groups may undergo [2,3]-sigmatropic rearrangements under thermal stress, requiring low-temperature conditions (<40°C) to suppress .
What experimental approaches are used to investigate the enzyme-inducing potential of this compound in chemoprevention studies?
Q. Advanced Research Focus
- In vitro assays : Measure induction of phase II detoxifying enzymes (e.g., glutathione S-transferase) in HepG2 cells using ELISA or fluorometric substrates .
- Gene expression profiling : RT-qPCR to quantify mRNA levels of Nrf2-regulated genes (e.g., HO-1, NQO1) after exposure to this compound .
- Dose-response studies : Determine EC₅₀ values for enzyme induction, comparing efficacy to known inducers like sulforaphane .
What computational methods are employed to predict the electronic properties and reaction pathways of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., Keap1 protein) using AutoDock Vina to rationalize chemopreventive mechanisms .
- MD Simulations : Assess stability of sulfur-centered radicals formed during antioxidant activity in lipid bilayers .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Q. Advanced Research Focus
- Comparative purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound purity (>98%) and rule out batch-specific impurities .
- Cell line validation : Test activity across multiple cell lines (e.g., HEK293, MCF-7) to identify tissue-specific effects.
- Mechanistic redundancy checks : Combine knockdown (siRNA) and pharmacological inhibition (e.g., ML385 for Nrf2) to confirm target specificity .
What methodologies are recommended for assessing the acute toxicity of this compound in preclinical models?
Q. Advanced Research Focus
- In vivo acute toxicity : OECD Guideline 423 testing in rodents, monitoring LD₅₀ and histopathological changes in liver/kidney tissues .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation .
- Hepatocyte viability assays : Measure ATP depletion and ROS generation in primary hepatocytes using luminescence and DCFH-DA probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
